molecular formula C22H21ClN2O4S B2359338 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide CAS No. 897619-99-7

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide

Cat. No.: B2359338
CAS No.: 897619-99-7
M. Wt: 444.93
InChI Key: JSHQGXJGZQPWRQ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure, including a naphthamide core, an ethoxy group, and a chlorinated phenyl ring with an isothiazolidin-2-yl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide typically involves multi-step organic reactions. The process may start with the preparation of the naphthamide core, followed by the introduction of the ethoxy group and the chlorinated phenyl ring. The final step involves the incorporation of the isothiazolidin-2-yl substituent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chlorinated phenyl ring can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-methoxy-1-naphthamide
  • N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-propoxy-1-naphthamide

Uniqueness

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxy-1-naphthamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxynaphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-20-11-8-15-6-3-4-7-17(15)21(20)22(26)24-16-9-10-18(23)19(14-16)25-12-5-13-30(25,27)28/h3-4,6-11,14H,2,5,12-13H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHQGXJGZQPWRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC(=C(C=C3)Cl)N4CCCS4(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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